Product packaging for 4'-Amino-4-nitrochalcone(Cat. No.:)

4'-Amino-4-nitrochalcone

Cat. No.: B11727169
M. Wt: 268.27 g/mol
InChI Key: KYLCMFUFMXUFFW-UHFFFAOYSA-N
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Description

4'-Amino-4-nitrochalcone is a synthetic chalcone derivative, a class of compounds characterized by an α,β-unsaturated ketone system. Chalcones are recognized for their diverse bioactivities and are frequently investigated as precursors for synthesizing various heterocycles with pharmaceutical potential . While specific data on this compound is limited, its structure combines two key functional groups: an amino substituent and a nitro substituent, which are independently associated with significant biological activity in scientific literature. Research on analogous aminochalcones has demonstrated promising cytotoxic effects against a range of human cancer cell lines. For instance, certain aminochalcones have shown potent activity against colon cancer models, including HT-29, LS180, LoVo, and LoVo/DX cells . Similarly, studies on nitrochalcones, such as 4-nitrochalcone, have revealed antitumor activity in both in vitro and in vivo models of breast cancer, suggesting potential mechanisms involving the modulation of the mTOR pathway and autophagy . The biological potential of this compound is further supported by the established pharmacological properties of the broader chalcone family, which includes anticancer, antimicrobial, anti-inflammatory, and antioxidant activities . The presence of both electron-donating (amino) and electron-withdrawing (nitro) groups on the aromatic rings may influence the compound's electronic properties and its interaction with biological targets, making it a subject of interest for structure-activity relationship (SAR) studies . This product is intended for research purposes only, specifically for in vitro biological screening and chemical synthesis. It is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature on aminochalcones and nitrochalcones for further insight into its potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O3 B11727169 4'-Amino-4-nitrochalcone

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(9-2-11)17(19)20/h1-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLCMFUFMXUFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Amino 4 Nitrochalcone and Substituted Amino/nitro Chalcones

Base-Catalyzed Syntheses (e.g., Sodium Hydroxide (B78521), Potassium Hydroxide)

Aqueous or alcoholic solutions of strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are the most common catalysts for the Claisen-Schmidt condensation. conicet.gov.arresearchgate.net The basic medium facilitates the formation of the enolate from the acetophenone (B1666503), which is the rate-determining step. researchgate.net The concentration of the base and the reaction temperature are key parameters to control. For example, a study on the synthesis of aminochalcones used a mixture of methanol (B129727) and 1,4-dioxane (B91453) as a solvent in the presence of sodium hydroxide. nih.gov Another procedure for synthesizing nitro-substituted chalcones involved stirring a solution of 2-nitroacetophenone in ethanol (B145695) with a sodium hydroxide solution in an ice-salt bath before adding the appropriate nitrobenzaldehyde. mdpi.com

ReactantsCatalystSolventYield (%)Reference
4'-aminoacetophenone, 4-nitrobenzaldehyde (B150856)NaOHMethanol/1,4-dioxane71.0 nih.gov
2-nitroacetophenone, nitrobenzaldehydesNaOHEthanol42-90 mdpi.com
Substituted benzaldehyde (B42025), p-nitro acetophenoneNaOHEthanol/Water- rasayanjournal.co.in

Acid-Catalyzed Syntheses (e.g., Lewis Acids)

While base catalysis is more common, acid-catalyzed syntheses of chalcones are also employed, particularly when the reactants contain base-sensitive groups. jocpr.com Lewis acids such as boron trifluoride (BF₃), or strong protic acids like gaseous hydrogen chloride (HCl) can be used. jocpr.comconicet.gov.ar In an acid-catalyzed aldol (B89426) condensation, the acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to attack by the enol form of the ketone. For instance, the use of HCl in ethanol has been noted for cases where nitro groups might interfere with base-mediated condensation, yielding products in the range of 45-50%. Another approach involves using SiO₂–H₂SO₄ under solvent-free microwave conditions to synthesize substituted styryl 4'-nitrophenyl ketones, achieving yields of over 80%. researchgate.net

CatalystConditionsYield (%)Reference
HClEthanol45-50
SiO₂–H₂SO₄Solvent-free, microwave>80 researchgate.net

Heterogeneous Catalysis (e.g., Aminopropylated Silica (B1680970) Sol-Gel)

To address some of the drawbacks of homogeneous catalysis, such as catalyst recovery and waste disposal, heterogeneous catalysts have been developed for chalcone (B49325) synthesis. conicet.gov.ar These solid-supported catalysts are easily separated from the reaction mixture, making the process more environmentally friendly. conicet.gov.ar

One such example is the use of aminopropylated silica sol-gel. conicet.gov.ar These materials are prepared by functionalizing silica with aminopropyl groups. rsc.org The amino groups on the silica surface act as basic catalytic sites. The synthesis of chalcones using aminopropylated silica sol-gel has been shown to be efficient under solvent-free conditions, offering high selectivity and easy catalyst recovery. conicet.gov.ar The activity of the catalyst is influenced by the amount of amino functionalization. rsc.org

Other heterogeneous catalysts used for chalcone synthesis include:

Alkaline-doped carbons conicet.gov.ar

Zeolites conicet.gov.ar

Alumina conicet.gov.ar

Hydrotalcites conicet.gov.ar

Natural phosphates modified with sodium nitrate (B79036) or potassium fluoride (B91410) conicet.gov.ar

Green Chemistry Approaches in 4'-Amino-4-nitrochalcone Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of chalcones to minimize hazardous waste and energy consumption. The most prominent methods involve the use of alternative energy sources like microwave and ultrasound irradiation, which often lead to shorter reaction times, cleaner reactions, and improved yields compared to conventional heating methods. nih.govtsijournals.com

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering a rapid and efficient alternative to conventional heating for the Claisen-Schmidt condensation—the cornerstone reaction for chalcone synthesis. nih.govresearchgate.net This technique utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy directly, leading to rapid and uniform heating that can dramatically accelerate reaction rates. scholarsresearchlibrary.com Reactions that typically require several hours of refluxing under conventional conditions can often be completed in a matter of minutes using microwave assistance. asianpubs.orgmdpi.com

For the synthesis of nitrochalcones, studies have demonstrated the condensation of a ketone and an aldehyde under microwave irradiation at powers ranging from 160 to 800 watts. tsijournals.comscholarsresearchlibrary.com For example, the reaction of 4-nitroacetophenone with various aryl aldehydes under microwave conditions using a catalytic amount of sulfuric acid in acetic acid resulted in high yields within seconds. tsijournals.com In another instance, substituted acetophenones and benzaldehydes were reacted in ethanol with a potassium hydroxide (KOH) base under microwave power of 450 watts, with reaction times as short as 10 to 50 seconds. asianpubs.org While this specific study did not synthesize this compound, it did produce related compounds like 4-dimethylamino-4'-nitrochalcone and 4'-amino-4-hydroxychalcone, demonstrating the method's applicability. asianpubs.org

The advantages of microwave-assisted synthesis include not only a significant reduction in reaction time but also often cleaner product formation and enhanced yields. scholarsresearchlibrary.comasianpubs.org However, yields can sometimes be lower than conventional methods if the short irradiation times lead to incomplete reactant interaction.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Substituted Chalcones

Chalcone SynthesizedMethodCatalystReaction TimeYield (%)Reference
4,4'-DihydroxychalconeConventionalKOH9-12 hours65 asianpubs.org
4,4'-DihydroxychalconeMicrowaveKOH10-50 seconds80 asianpubs.org
4-Dimethylamino-4'-nitrochalconeConventionalKOH9-12 hours70 asianpubs.org
4-Dimethylamino-4'-nitrochalconeMicrowaveKOH10-50 seconds85 asianpubs.org
4-Methoxy-4'-nitrochalconeConventionalNaOH2-24 hours36-84
4-Methoxy-4'-nitrochalconeMicrowaveNaOH5-15 minutes53-59
Morpholine-based ChalconesConventionalKOH12 hours65-80 mdpi.com
Morpholine-based ChalconesMicrowaveKOH10-15 minutes70-85 mdpi.com

Ultrasound Irradiation-Assisted Synthesis

Ultrasound-assisted synthesis is another effective green chemistry technique that utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to accelerate chemical reactions. researchgate.netmdpi.com This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and increasing reaction rates. mdpi.com

The application of ultrasound has been shown to be more effective than traditional stirring for chalcone synthesis, resulting in shorter reaction times, lower energy consumption, and higher yields. ekb.eg For instance, chalcone derivatives have been synthesized via Claisen-Schmidt condensation by reacting 4-methyl acetophenone with various benzaldehyde derivatives under ultrasonic irradiation, affording yields between 76.7% and 90.4%. ekb.eg The use of ultrasound is considered an energetically efficient and environmentally friendly alternative. researchgate.net

In a comparative study, the synthesis of certain chalcone derivatives using a grinding technique yielded better results (83-92%) than ultrasonic irradiation (5-80%) and conventional refluxing (24-89%), suggesting that the optimal green method can be compound-specific. researchgate.netresearchgate.net Nonetheless, for many applications, ultrasound provides a significant improvement over conventional methods. ekb.egnih.gov The synthesis of various chalcone derivatives has been successfully achieved by treating benzaldehyde and acetophenone derivatives with potassium hydroxide in methanol under ultrasonic irradiation. nih.gov This approach highlights the versatility of sonochemistry in promoting the synthesis of this important class of compounds.

Table 2: Research Findings on Ultrasound-Assisted Chalcone Synthesis

ReactantsCatalyst/ConditionsReaction TimeYield (%)Reference
4-Methyl acetophenone + Substituted benzaldehydesNaOH/Ethanol, UltrasoundNot Specified76.7 - 90.4 ekb.eg
Substituted acetophenones + Substituted benzaldehydesKOH/Methanol, Ultrasound, 80°C Water Bath8 hoursNot Specified nih.gov
Hydroxy acetophenone + Benzaldehyde derivativesGrinding (comparative method)4-8 minutes70-84 researchgate.net
Cyclohexanone + BenzaldehydeGrinding (comparative method)Not Specified96-98 researchgate.net

Specific Synthetic Pathways for the Introduction of Amino and Nitro Moieties

The introduction of amino (-NH₂) and nitro (-NO₂) groups into the chalcone framework is typically achieved through the strategic selection of starting materials for the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde. nih.govacs.org

To synthesize this compound, the most direct pathway involves the condensation of 4-aminoacetophenone (which provides the A ring with the amino group at the 4'-position) and 4-nitrobenzaldehyde (which provides the B ring with the nitro group at the 4-position). asianpubs.orgnih.gov The reaction is typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent like ethanol or methanol. nih.govmdpi.com

Alternatively, these functional groups can be introduced or modified after the chalcone backbone has been formed. For example, a nitro group can be reduced to an amino group. vulcanchem.com Catalytic hydrogenation using hydrogen gas (H₂) and a palladium-on-carbon catalyst (Pd-C) is a common method for reducing a nitro group on a chalcone to form the corresponding aminochalcone derivative. vulcanchem.com This provides a synthetic route to aminochalcones from readily available nitrochalcone precursors. For instance, a dinitrochalcone could be selectively reduced to create an amino-nitrochalcone. The synthesis of various amino-nitrochalcones has been reported through the condensation of aminoacetophenones with 4-nitrobenzaldehyde. nih.gov

Table 3: Precursors for the Synthesis of Substituted Amino/Nitro Chalcones

Target ChalconeAcetophenone DerivativeBenzaldehyde DerivativeReference
2'-Aminochalcone derivatives2'-AminoacetophenoneSubstituted Benzaldehydes nih.gov
3'-Aminochalcone derivatives3'-AminoacetophenoneSubstituted Benzaldehydes nih.gov
4'-Aminochalcone derivatives4'-AminoacetophenoneSubstituted Benzaldehydes nih.gov
Amino-nitrochalcones2'-, 3'-, or 4'-Aminoacetophenone4-Nitrobenzaldehyde nih.gov
4-Dimethylamino-4'-nitrochalcone4-Nitroacetophenone4-Dimethylaminobenzaldehyde asianpubs.org
4'-Amino-4-hydroxychalcone4-Aminoacetophenone4-Hydroxybenzaldehyde asianpubs.org
4-Hydroxy-3'-nitrochalcone3-Nitroacetophenone4-Hydroxybenzaldehyde asianpubs.org

Advanced Spectroscopic and Crystallographic Elucidation of 4 Amino 4 Nitrochalcone Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4'-Amino-4-nitrochalcone, a combination of ¹H NMR, ¹³C NMR, and DEPT experiments provides a complete picture of the proton and carbon environments within the molecule.

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms. In this compound, the protons on the aromatic rings and the α,β-unsaturated bridge exhibit characteristic chemical shifts. The aromatic protons typically appear in the downfield region, generally between 6.8 and 8.2 ppm. biointerfaceresearch.com

The two vinylic protons (H-α and H-β) of the enone bridge are particularly diagnostic. They appear as doublets with a large coupling constant (J), typically around 15-16 Hz, which confirms the trans (E) configuration of the double bond. biointerfaceresearch.com The H-β proton, being closer to the electron-withdrawing nitro-substituted ring, is expected to resonate further downfield than the H-α proton, which is adjacent to the carbonyl group. The protons of the amino group (NH₂) would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Characteristic ¹H NMR Chemical Shifts for this compound Analogues

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-α (vinyl) ~7.4 - 7.6 Doublet ~15-16
H-β (vinyl) ~7.7 - 7.9 Doublet ~15-16
Aromatic (Ring A, near NH₂) ~6.6 - 6.8 Multiplet
Aromatic (Ring A, near C=O) ~7.8 - 8.0 Multiplet
Aromatic (Ring B, near C=C) ~7.7 - 7.9 Multiplet
Aromatic (Ring B, near NO₂) ~8.1 - 8.3 Multiplet

Note: These are predicted values based on similarly substituted chalcones. Actual values may vary.

¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts are spread over a wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the resolution of every unique carbon atom.

The carbonyl carbon (C=O) of the chalcone (B49325) is the most deshielded, appearing furthest downfield, generally in the range of 187-190 ppm. biointerfaceresearch.com The vinylic carbons (C-α and C-β) can be distinguished, with C-β typically resonating at a lower field than C-α. The aromatic carbons show complex patterns, with their shifts influenced by the attached amino and nitro substituents. The carbon attached to the nitro group (ipso-carbon) is significantly deshielded, while the carbon attached to the amino group is shielded.

Table 2: Characteristic ¹³C NMR Chemical Shifts for this compound Analogues

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (carbonyl) ~187 - 190
C-α (vinyl) ~120 - 125
C-β (vinyl) ~140 - 145
Aromatic C-NH₂ ~150 - 153
Aromatic C-NO₂ ~147 - 150
Other Aromatic C's ~113 - 140

Note: These are predicted values based on similarly substituted chalcones. Actual values may vary.

Distortionless Enhancement by Polarization Transfer (DEPT) is an NMR experiment used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A standard DEPT-135 experiment shows CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons, having no attached protons, are absent from DEPT spectra.

For this compound, a DEPT-135 spectrum would show positive signals for all the CH carbons of the aromatic rings and the vinylic bridge. Since there are no CH₃ or CH₂ groups in the core structure, no negative signals would be observed. This technique is invaluable for confirming the assignment of the protonated carbons in the ¹³C NMR spectrum.

Advances in computational chemistry allow for the theoretical calculation of NMR chemical shifts, which can then be correlated with experimental data to validate structural assignments. researchgate.netnih.gov Methods like Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) formalism are commonly employed. nih.gov

The process involves:

Geometry Optimization : The 3D structure of the this compound molecule is computationally optimized to find its lowest energy conformation.

NMR Calculation : Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated.

Shift Referencing : The calculated shielding values are converted to chemical shifts (ppm) by referencing them against a standard, typically Tetramethylsilane (TMS).

A linear regression analysis comparing the calculated and experimental shifts is then performed. A high correlation coefficient (R²) indicates a strong agreement between the proposed structure and the experimental data, providing a high degree of confidence in the spectral assignments. nih.govbohrium.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

For this compound, the FT-IR spectrum would display several characteristic absorption bands:

N-H Stretching : The amino group (NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C=O Stretching : A strong, sharp absorption band around 1650-1665 cm⁻¹ is characteristic of the α,β-unsaturated ketone (carbonyl) group. nih.gov

C=C Stretching : Vibrations from the vinylic and aromatic C=C bonds appear in the 1580-1610 cm⁻¹ region.

NO₂ Stretching : The nitro group exhibits two prominent stretching vibrations: an asymmetric stretch near 1520 cm⁻¹ and a symmetric stretch near 1340 cm⁻¹. nih.gov

C-N Stretching : The stretching vibration of the aromatic carbon-nitrogen bond of the amino group is typically observed around 1280-1350 cm⁻¹.

Table 3: Key FT-IR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Characteristic Frequency (cm⁻¹)
Asymmetric & Symmetric N-H Stretch Amino (-NH₂) 3300 - 3500
C=O Stretch α,β-Unsaturated Ketone 1650 - 1665
C=C Stretch Alkene & Aromatic 1580 - 1610
Asymmetric NO₂ Stretch Nitro (-NO₂) ~1520
Symmetric NO₂ Stretch Nitro (-NO₂) ~1340

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Chalcones are known to be strong chromophores due to their extensive conjugated π-electron system, which includes two aromatic rings and the enone bridge. biointerfaceresearch.combohrium.com

The UV-Vis spectrum of chalcones typically shows two main absorption bands.

Band I : This is an intense absorption at a longer wavelength (λ_max), usually appearing between 340-420 nm. It arises from the π→π* electronic transition involving the entire conjugated system (cinnamoyl group).

Band II : This band appears at a shorter wavelength, typically between 220-270 nm, and is attributed to the π→π* transition associated with the benzoyl portion of the molecule.

In this compound, the presence of the electron-donating amino group and the electron-withdrawing nitro group at opposite ends of the conjugated system facilitates a strong intramolecular charge transfer (ICT). This ICT character significantly influences the electronic transitions, typically causing a bathochromic (red) shift of Band I to a longer wavelength compared to unsubstituted chalcone, resulting in the compound's characteristic color. A 1957 study by Cromwell and Mercer on amino derivatives of nitrochalcones provided early insights into the absorption spectra of this class of compounds. acs.orgscribd.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
(2E)-1-(4-Aminophenyl)-3-(4-nitrophenyl)prop-2-en-1-one

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of synthetic compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. For chalcone derivatives, HRMS is routinely used to confirm the identity of the synthesized products by comparing the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated exact mass. nih.govresearchgate.net

The analysis of various chalcone analogues by HRMS confirms their proposed structures with high precision, typically achieving mass accuracy within a few parts per million (ppm). mdpi.com This level of accuracy allows for the unambiguous determination of the molecular formula. For instance, in the characterization of novel chalcone derivatives designed as potential therapeutic agents, HRMS serves as a primary method for structural verification alongside NMR spectroscopy. nih.gov

Table 1: Theoretical Mass Data for this compound and a Related Analogue

Compound NameMolecular FormulaTheoretical Exact Mass (Da)
This compoundC₁₅H₁₂N₂O₃268.0848
4-NitrochalconeC₁₅H₁₁NO₃253.0739

Note: The theoretical exact mass for this compound was calculated based on its molecular formula. The value for 4-Nitrochalcone is from computational data. nih.gov

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Conformation

Studies on functionalized chalcones reveal key structural features. For example, the crystal structure of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, an analogue of the target compound, was determined to be nearly planar. nih.gov The nitro group was found to be almost coplanar with its attached benzene ring, and the two benzene rings maintained a small dihedral angle relative to each other. nih.gov In the crystal lattice, molecules were linked by weak intermolecular C-H⋯O and C-H⋯F hydrogen bonds, forming sheets. nih.gov

Another study on chalcones with nitro and dimethylamino functional groups also highlighted the formation of two-dimensional planes through C-H⋯O hydrogen-bonding interactions involving the nitro and ketone groups. iucr.orgbris.ac.uk The molecules were observed to deviate from complete planarity, with a noticeable twist between the two phenyl rings. iucr.org

Crystals suitable for X-ray diffraction are typically grown by slow evaporation from a solvent like acetone or ethanol (B145695). nih.goviucr.org

Table 2: Crystallographic Data for a 4-Nitrochalcone Analogue

Parameter(E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.2345 (7)
b (Å) 15.5441 (10)
c (Å) 7.4208 (5)
β (°) 100.864 (3)
Volume (ų) 1272.71 (14)
Z 4
Key Feature The molecule is nearly planar, with a dihedral angle of 4.27 (8)° between the benzene rings.
Reference nih.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin-Layer Chromatography)

Chromatographic techniques, particularly Thin-Layer Chromatography (TLC), are fundamental in the synthesis of chalcones for assessing sample purity and monitoring the progress of a reaction. tifr.res.inchemistryhall.com TLC is a rapid, simple, and cost-effective method to qualitatively analyze a reaction mixture. aga-analytical.com.plrsc.org

During the synthesis of chalcones, such as through the Claisen-Schmidt condensation, TLC is used to track the consumption of the starting materials (an acetophenone (B1666503) and a benzaldehyde (B42025) derivative) and the formation of the chalcone product. nih.govlibretexts.org A TLC plate is typically spotted with the starting material, the reaction mixture, and a "co-spot" containing both. libretexts.org The disappearance of the reactant spots and the appearance of a new product spot in the reaction mixture lane indicate the progression of the reaction. libretexts.org The reaction is considered complete when the limiting reactant spot is no longer visible. nih.govnih.gov

The purity of the final chalcone product, after isolation and recrystallization, is also confirmed using TLC. rsc.orgutar.edu.myjetir.org A pure compound should ideally appear as a single spot on the TLC plate.

The choice of eluent (mobile phase) is critical for achieving good separation. A common solvent system used for chalcone analysis is a mixture of hexane and ethyl acetate. rsc.org For instance, a 3:1 mixture of hexanes/ethyl acetate has been used to effectively separate chalcone products from the starting acetophenone. rsc.org Another system reported for chalcone derivatives is a 6:3 mixture of hexane and acetone. utar.edu.my The separation is based on the differential partitioning of the compounds between the stationary phase (commonly silica (B1680970) gel) and the mobile phase. chemistryhall.com

Table 3: Common TLC Parameters for Chalcone Analysis

ApplicationStationary PhaseCommon Mobile Phase (Eluent)VisualizationPurpose
Reaction MonitoringSilica GelHexane/Ethyl Acetate (e.g., 3:1, 4:1)UV LightTo track the consumption of reactants and formation of the product. libretexts.orgrsc.org
Purity AssessmentSilica GelHexane/Acetone (e.g., 6:3)UV Light, StainsTo verify the purity of the isolated chalcone product. utar.edu.myjetir.org

Computational and Theoretical Investigations of 4 Amino 4 Nitrochalcone S Electronic Structure and Reactivity

Quantum Chemical Calculations for Ground State Geometry Optimization

The precise three-dimensional arrangement of atoms in 4'-Amino-4-nitrochalcone in its most stable electronic state, known as the ground state geometry, has been determined through rigorous quantum chemical calculations. These computational methods solve the Schrödinger equation approximately for the molecule, yielding valuable information about its structure and energy.

Density Functional Theory (DFT) Methodologies (e.g., B3LYP, M06-2X)

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool for investigating the electronic structure of molecules. This approach is centered on the principle that the total energy of a system is a functional of its electron density. For the study of chalcone (B49325) derivatives, including this compound, DFT methods have proven to be particularly effective. nih.gov

Among the various functionals available within the DFT framework, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed. It combines the strengths of both Hartree-Fock theory and DFT, offering a balance between accuracy and computational cost. Another functional, M06-2X, is also utilized, particularly for systems where non-covalent interactions are significant. These functionals are instrumental in optimizing the molecular geometry to find the lowest energy conformation. Theoretical studies on similar chalcone derivatives have successfully used the B3LYP functional to determine their optimized structures. nih.govufc.br

Hartree-Fock (HF) Theory

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides a starting point for more advanced calculations. It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the antisymmetric nature of electrons. While HF theory neglects electron correlation, leading to some inherent inaccuracies, it is a valuable tool for obtaining a qualitative understanding of molecular orbitals and electronic structure. scirp.orgresearchgate.net In computational studies of organic molecules, HF methods are often used in conjunction with DFT to provide a comparative analysis of the electronic properties. buffalo.edu

Selection and Impact of Basis Sets (e.g., 6-311++G(d,p))

The accuracy of any quantum chemical calculation is heavily dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a popular and robust choice for calculations on organic molecules like this compound.

This nomenclature indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions. The "++" signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for describing the behavior of electrons far from the nucleus, particularly in anions and systems with weak interactions. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in the description of bonding and accurately representing the shape of the electron density. The selection of a suitable basis set is critical for obtaining reliable predictions of molecular properties. ufc.br

Molecular Orbital Analysis for Electronic Properties

The electronic properties and reactivity of a molecule are fundamentally governed by its molecular orbitals, particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Conversely, the LUMO is the innermost orbital devoid of electrons and relates to the molecule's ability to accept electrons. nih.gov The energies of these orbitals are critical parameters that influence a molecule's electronic transitions and chemical reactivity. researchgate.net Theoretical calculations provide a means to determine the energy levels of these frontier orbitals.

For this compound, the presence of an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) is expected to significantly influence the energies of the HOMO and LUMO. The amino group will likely raise the energy of the HOMO, while the nitro group will lower the energy of the LUMO.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

Computational MethodBasis SetE_HOMO (eV)E_LUMO (eV)
Data Not Available 6-311++G(d,p)--
Data Not Available 6-311++G(d,p)--
Data Not Available 6-311++G(d,p)--
Note: Specific calculated values for this compound were not available in the searched literature. The table is presented as a template for where such data would be reported.

HOMO-LUMO Energy Gap and its Implication for Charge Transfer Characteristics

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of a molecule's electronic properties and reactivity. nih.gov A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity, lower kinetic stability, and greater polarizability. researchgate.net

In molecules like this compound, which possess both electron-donating and electron-withdrawing groups connected by a conjugated π-system, a small HOMO-LUMO gap is indicative of strong intramolecular charge transfer (ICT) characteristics. Upon electronic excitation, an electron is promoted from the HOMO, which is typically localized on the electron-donating portion of the molecule, to the LUMO, which is often localized on the electron-accepting portion. This charge redistribution is a key factor in determining the non-linear optical (NLO) properties of such "push-pull" systems. The magnitude of the HOMO-LUMO gap is therefore a direct indicator of the efficiency of this charge transfer process. nih.gov

Table 2: Calculated HOMO-LUMO Energy Gap for this compound

Computational MethodBasis SetHOMO-LUMO Gap (ΔE) (eV)
Data Not Available 6-311++G(d,p)-
Data Not Available 6-311++G(d,p)-
Data Not Available 6-311++G(d,p)-
Note: Specific calculated values for this compound were not available in the searched literature. The table is presented as a template for where such data would be reported.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution within a molecule and to predict its reactive behavior towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for intuitive interpretation.

For a molecule like this compound, the MEP map is expected to show distinct regions of negative and positive potential. The areas of most negative potential, indicated by red and yellow hues, are associated with high electron density and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored in blue, are electron-deficient and represent likely sites for nucleophilic attack.

In the case of this compound, the most negative electrostatic potential is anticipated to be localized around the oxygen atoms of the nitro group (-NO₂) and the carbonyl group (C=O). These electronegative atoms concentrate electron density, making them prime targets for electrophiles. The amino group (-NH₂), while being an electron donor, will have a region of negative potential associated with the lone pair of electrons on the nitrogen atom, making it a site for hydrogen bonding.

The regions of highest positive potential are expected to be found around the hydrogen atoms of the amino group and the aromatic protons. The π-deficient nature of the aromatic ring attached to the nitro group will also contribute to a more positive potential in that region. This distribution of electrostatic potential highlights the molecule's polarized nature, a direct consequence of its D-π-A structure. The MEP analysis thus provides a qualitative prediction of the molecule's reactivity, guiding the understanding of its interactions with other chemical species.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Molecular Stability

Natural Bond Orbital (NBO) analysis is a powerful theoretical method that provides a detailed picture of the electron delocalization and orbital interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical bonding concepts (lone pairs, bonds, and antibonds). The key insights from NBO analysis come from examining the interactions between filled (donor) and empty (acceptor) orbitals, the energies of which quantify the extent of electron delocalization and its contribution to molecular stability.

For this compound, NBO analysis would be instrumental in quantifying the intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group through the conjugated π-system. The most significant interactions would involve the delocalization of the nitrogen lone pair (n) of the amino group and the π-electrons of the aromatic rings into the antibonding orbitals (π*) of the enone bridge and the nitro group.

The stabilization energy, E(2), associated with these donor-acceptor interactions is a key parameter obtained from NBO analysis. Significant E(2) values are expected for the following interactions:

n(N) → π(C=C)* and π(C=O)* of the chalcone backbone.

π(aromatic ring with -NH₂) → π(C=C)* and π(C=O)*.

π(C=C) → π(aromatic ring with -NO₂) ** and π(N=O).

These delocalizations are responsible for the stabilization of the molecule and are the electronic basis for its potential non-linear optical properties. A higher E(2) value indicates a more intense interaction and a greater degree of charge delocalization, leading to increased molecular stability. In chalcones with strong donor-acceptor groups, these hyperconjugative interactions are pronounced. For instance, studies on similar nitro-substituted chalcones have shown that the presence of the nitro group significantly enhances these delocalization effects.

Prediction of Non-Linear Optical Properties (e.g., Polarizability, Hyperpolarizability)

Molecules with a D-π-A framework, such as this compound, are prime candidates for materials with significant non-linear optical (NLO) properties. nih.gov These properties arise from the molecule's ability to interact with an external electric field, leading to a non-linear response in its polarization. The key parameters that quantify NLO activity at the molecular level are the polarizability (α) and the first-order hyperpolarizability (β).

Computational quantum chemistry provides a direct route to the calculation of these properties. Theoretical studies on various chalcone derivatives have consistently shown that the strategic placement of electron-donating and electron-withdrawing groups is a highly effective strategy for enhancing NLO response. nih.gov The amino group acts as an excellent donor, pushing electron density into the π-conjugated bridge, while the nitro group strongly pulls this electron density. This efficient intramolecular charge transfer leads to a large change in dipole moment upon excitation, a key factor for a high β value.

Table 1: Predicted Non-Linear Optical Properties of this compound (based on similar compounds)

Property Expected Value Range Unit
Dipole Moment (μ) High Debye
Polarizability (α) Moderate to High a.u.

The large expected value of the first hyperpolarizability suggests that this compound could be a promising candidate for applications in optoelectronic devices, such as frequency converters and optical switches. researchgate.net

Conformational Analysis and Potential Energy Surface Scans

The two primary planar conformations of chalcones are termed s-cis and s-trans, referring to the arrangement of the carbonyl group and the vinyl double bond. Theoretical studies on various chalcones have indicated that the s-cis conformer is often more stable due to reduced steric hindrance and more effective electron delocalization. ufms.br

A potential energy surface (PES) scan is a computational technique where the energy of the molecule is calculated as a function of one or more dihedral angles. For this compound, a PES scan of the dihedral angles around the C-C single bonds of the enone linker would reveal the energy profile for the interconversion between the s-cis and s-trans forms.

The key dihedral angles to consider are:

ω₁ : Defining the rotation of the 4-aminophenyl group.

ω₂ : Defining the s-cis/s-trans conformation of the enone moiety.

ω₃ : Defining the rotation of the 4-nitrophenyl group.

The PES scan would likely show two main energy minima corresponding to the s-cis and s-trans conformers. The relative energies of these conformers and the height of the rotational barriers between them determine their relative populations at a given temperature. The planarity of the molecule is crucial for maximizing π-conjugation and, consequently, the intramolecular charge transfer that drives its electronic and NLO properties. Deviations from planarity, which can be forced by bulky substituents or steric interactions, would likely decrease the efficiency of this charge transfer.

Mechanistic Investigations of Biological Activities of 4 Amino 4 Nitrochalcone Analogues in Vitro Models

Enzymatic Inhibition Studies and Underlying Molecular Mechanisms

Chalcones, a class of compounds characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, have been identified as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities. mdpi.com Modifications to the aromatic rings, such as the introduction of amino and nitro groups, can significantly influence their biological effects by altering their electronic properties and binding affinities to target enzymes.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.govnih.gov Inhibition of these enzymes is a primary therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. mdpi.comnih.govmdpi.com Chalcone (B49325) derivatives have emerged as promising inhibitors of both AChE and BChE.

Research into morpholine-based chalcone analogues has demonstrated their potential as cholinesterase inhibitors. One study identified a compound that exhibited significant inhibitory potential against both AChE and BuChE, with IC50 values of 6.1 µM and 18.09 µM, respectively. mdpi.com The study noted that substitutions on the chalcone's B ring, such as dimethylamino, chloro, and bromo groups at the para position, resulted in moderate AChE inhibition. mdpi.com Furthermore, the development of 4'-aminochalcone-rivastigmine hybrids highlights the utility of the 4'-aminochalcone framework as a foundational structure for creating multifunctional agents for Alzheimer's disease treatment. nih.govnih.gov

The inhibitory activity of chalcones is generally moderate, with IC50 values often falling within the micromolar range. For instance, a series of synthesized chalcones showed inhibitory activities against AChE with IC50 values ranging from 22 to 37.6 µM. nih.gov The underlying mechanism involves the interaction of the chalcone scaffold with amino acid residues within the enzyme's active site. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Chalcone Analogues

Compound Class Enzyme IC50 (µM) Reference
Morpholine-based Chalcone AChE 6.1 mdpi.com
Morpholine-based Chalcone BuChE 18.09 mdpi.com
Substituted Chalcones AChE 22 - 37.6 nih.gov
Hydroxy/Methoxy/Chloro Substituted Chalcones AChE 28.2 - 134.5 mdpi.com

This table presents data for chalcone analogues, not specifically 4'-Amino-4-nitrochalcone.

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that catalyze the oxidative deamination of neurotransmitters like dopamine and serotonin. nih.gov Their inhibition can increase neurotransmitter levels, making them key targets in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. nih.gov The chalcone scaffold has been extensively validated for the design of MAO inhibitors. nih.govnih.gov

Studies on various chalcone analogues have demonstrated potent and selective inhibition of MAO isoforms, with IC50 values in the micromolar to submicromolar range. nih.gov For example, a series of chalcones bearing a dimethylamino group at the 4'-position and halogen substitutions on the other aromatic ring showed high inhibitory activity and significant selectivity for MAO-B, with IC50 values ranging from 0.123 to 0.539 µM. nih.gov Another study on piperazine-substituted chalcones found a derivative that exhibited the greatest inhibitory activity against MAO-B with an IC50 value of 0.65 µM. nih.gov

Kinetic studies have revealed that these chalcone analogues typically act as reversible and competitive inhibitors. nih.govnih.gov The reversibility is an important characteristic, as it can lead to a more favorable safety profile compared to irreversible inhibitors. nih.gov The introduction of specific substituents can also shift the selectivity between the two enzyme isoforms. For instance, incorporating 2,4,6-trimethoxy substituents on the B ring has been shown to shift the selectivity toward MAO-A. nih.gov

Table 2: MAO Inhibitory Activity of Chalcone Analogues

Compound Class/Substitution Enzyme IC50 (µM) Ki (µM) Inhibition Mode Reference
4'-N(CH3)2, 3- or 4-halogen MAO-B 0.123 - 0.539 - - nih.gov
Piperazine-substituted Chalcone (PC10) MAO-B 0.65 0.63 Competitive nih.gov
Piperazine-substituted Chalcone (PC11) MAO-B 0.71 0.53 Competitive nih.gov
Morpholine-based Chalcone (MO1) MAO-B - 0.018 Mixed-type nih.gov
2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one MAO-B 0.174 - Competitive nih.gov

This table presents data for chalcone analogues, not specifically this compound.

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, respectively. nih.govpatsnap.com Dual inhibition of COX and LOX pathways is considered a promising strategy for developing safer and more effective anti-inflammatory agents. nih.govnih.gov

Chalcone derivatives have shown significant potential as dual COX/LOX inhibitors. A study on (E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one, an analogue with a 4-amino substitution, demonstrated effective dual inhibition of COX-2 and 5-LOX with IC50 values of 0.092 µM and 0.136 µM, respectively. nih.gov This compound also showed a high selectivity index (SI) of 68.43 for COX-2 over COX-1, which is comparable to the selective COX-2 inhibitor etoricoxib. nih.gov A high selectivity for COX-2 is desirable as it is associated with a reduced risk of gastrointestinal side effects. nih.gov

Other studies have also highlighted the inhibitory effects of chalcones on these enzymes. A series of 3,4-dihydroxychalcones exhibited potent inhibitory effects on 5-lipoxygenase, and some derivatives also inhibited cyclooxygenase. nih.gov The 2',5'-disubstituted 3,4-dihydroxychalcones with hydroxy or alkoxy groups were found to be optimal for cyclooxygenase inhibition. nih.gov

Table 3: COX and LOX Inhibitory Activity of Chalcone Analogues

Compound Enzyme IC50 (µM) Selectivity Index (SI) for COX-2 Reference
(E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one COX-2 0.092 68.43 nih.gov
(E)-1-(4-Amino-2-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-prop-2-en-1-one 5-LOX 0.136 - nih.gov
2',5'-dimethoxy-3,4-dihydroxychalcone Cyclooxygenase Potent inhibition - nih.gov

This table presents data for chalcone analogues, not specifically this compound.

Myeloperoxidase (MPO) is an enzyme released by neutrophils during inflammation that generates highly reactive oxidants, contributing to tissue damage in numerous inflammatory diseases. nih.gov Inhibition of MPO's enzymatic activity is a key therapeutic target for mitigating inflammation-driven pathology.

Several 4'-aminochalcone analogues have been identified as potent inhibitors of the chlorinating activity of MPO. nih.gov In one pivotal study, 4'-aminochalcone, 4'-amino-4-fluorochalcone, and 4'-amino-4-methylchalcone demonstrated strong inhibition of MPO in both cell-free and neutrophil-based systems. nih.gov Their IC50 values were found to be in the sub-micromolar range, comparable to that of 5-fluorotryptamine, a known potent MPO inhibitor. nih.gov An important finding from this research was that the inhibitory mechanism of these aminochalcones is not based on antioxidant or respiratory burst-inhibiting properties, but rather on direct inhibition of MPO's chlorinating activity, representing a novel property for chalcone derivatives. nih.gov

Table 4: Myeloperoxidase Inhibitory Activity of 4'-Aminochalcone Analogues

Compound System IC50 (µmol L⁻¹) Reference
4'-Aminochalcone Neutrophil / Cell-free 0.265 ± 0.036 nih.gov
4'-Amino-4-fluorochalcone Neutrophil / Cell-free 0.250 ± 0.081 nih.gov
4'-Amino-4-methylchalcone Neutrophil / Cell-free 0.250 ± 0.012 nih.gov

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.govscbt.com Their dysregulation is implicated in various pathological conditions, including cancer metastasis and arthritis. Consequently, MMPs are considered important therapeutic targets.

The investigation of chalcones as MMP inhibitors is an emerging area of research. In silico studies have predicted that certain hydroxylated and methoxylated chalcones may act as MMP-9 inhibitors. nih.gov Experimental evidence has shown that Licochalcone A, a natural chalcone, can downregulate the expression of MMP-1 and MMP-13 in rat chondrocytes, suggesting a potential therapeutic role in osteoarthritis. nih.gov Furthermore, a patent has been filed for a pharmaceutical composition containing methoxy-substituted chalcones, such as 4-methoxy-chalcone and 4'-methoxy-chalcone, for their MMP inhibitory activity. google.com While direct experimental data on the inhibition of MMPs by this compound analogues is limited, these findings suggest that the chalcone scaffold is a viable starting point for the development of novel MMP inhibitors.

Computational Approaches to Understanding Molecular Interactions

Computational methods, particularly molecular docking, have become indispensable tools for elucidating the binding modes of chalcone analogues within the active sites of various enzymes. nih.gov These in silico studies provide valuable insights that correlate with and help explain in vitro experimental findings.

For cholinesterases, docking studies have revealed that the functionalities of the chalcone scaffold are deeply involved in binding with key amino acid residues at the enzyme's active site. nih.gov Interactions observed include hydrogen bonding, π–π stacking, π–cation, π–sigma, and other hydrophobic interactions, which collectively contribute to the formation of a stable enzyme-ligand complex. nih.gov

In the context of MAO inhibition, molecular docking has been used to understand the selectivity of chalcones for MAO-A versus MAO-B. For instance, docking analyses of morpholine-based chalcones showed that one selective MAO-A inhibitor established π–π interactions with a specific residue (F208) in the MAO-A active site, which was not observed for MAO-B. nih.gov Similarly, for MAO-B, docking simulations have suggested that certain chalcones form hydrogen bonds with Cys172, an interaction not observed with MAO-A or AChE, potentially explaining their selectivity.

Molecular docking has also been applied to predict the inhibitory potential of chalcones against other enzymes, such as MMP-9, thereby guiding the synthesis and selection of compounds for further in vitro testing. nih.gov These computational approaches not only help in understanding the structure-activity relationships but also facilitate the rational design of more potent and selective enzyme inhibitors based on the versatile chalcone framework.

Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of chalcone analogues to their protein targets. For instance, studies on various chalcone analogues have utilized molecular docking to predict their binding affinity and interaction with target proteins, often correlating these findings with experimental biological activity.

In silico studies are a valuable strategy in the discovery of potential drug candidates, offering advantages such as reduced material use and increased cost-efficiency in research. These methods are useful for predicting interactions between molecules like proteins and ligands. The docking method is considered valid if the root-mean-square deviation (RMSD) value is ≤ 2 Å, indicating a smaller deviation or error during the docking process unja.ac.id.

Research on chalcone analogues as inhibitors for breast cancer MCF-7 cells has shown that specific compounds can have a strong potential for inhibition, with low binding affinity energies indicating stable bonds with the receptor. For example, one compound demonstrated a binding affinity of -9.0 kcal/mol and interacted with eleven amino acid residues, similar to the positive control doxorubicin derpharmachemica.com. Similarly, in studies against liver cancer HepG2 cells, certain chalcone analogues showed promising inhibitory potential with binding affinities as low as -10.1 kcal/mol researchgate.net.

Molecular Docking Results for Chalcone Analogues Against Various Cancer Cell Lines
Chalcone AnalogueTarget Protein/Cell LineBinding Affinity (kcal/mol)Interacting ResiduesReference
Compound 4MCF-7 Breast Cancer-9.0Eleven amino acid residues derpharmachemica.com
Compound 5MCF-7 Breast Cancer-9.1Not specified derpharmachemica.com
Compound 7MCF-7 Breast Cancer-9.0Not specified derpharmachemica.com
Compound 1HepG2 Liver Cancer-10.1Not specified researchgate.net
Compound 2HepG2 Liver Cancer-9.7Not specified researchgate.net
Compound 3HepG2 Liver Cancer-9.6Not specified researchgate.net
Compound 8 (modified)HepG2 Liver Cancer-8.3Six amino acid residues researchgate.net

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are a powerful computational tool for understanding the dynamic behavior of biomolecular systems, providing detailed insights into protein structures, conformational changes, and protein-ligand interactions nih.gov. These simulations can predict binding affinities, elucidate binding pathways, and help optimize lead compounds nih.gov. The stability of a protein-ligand complex can be qualitatively estimated by monitoring the conservation of the native ligand-binding mode throughout a series of MD simulations performed at progressively increasing temperatures nih.govresearchgate.net.

MD simulations have shown that the interaction occupancy between a ligand and a protein can be significantly affected by minor structural changes in the protein, which in turn affects the binding affinity nih.gov. For example, a truncated protein variant showed a 34-fold higher affinity for its cofactor, and MD simulations revealed that while the number of interactions remained the same, the interaction occupancy was significantly higher nih.gov. The stability of a ligand-protein complex during an MD simulation is often assessed by observing the energy of the system over time; a stable complex will show consistent energy levels after an initial equilibration period researchgate.net.

Identification of Key Interacting Amino Acid Residues and Interaction Types (e.g., Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions)

The interactions between amino acid side chains are crucial for protein structure and function. The type and strength of these interactions can be influenced by the surrounding environment, such as confinement within a nanopore nih.gov. Computational methods, such as molecular docking and dynamics, are employed to identify these key interactions.

The types of interactions that stabilize a protein-ligand complex include:

Hydrogen Bonding: An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.

Hydrophobic Interactions: The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.

Van der Waals Forces: Weak, short-range electrostatic attractive forces between uncharged molecules.

Molecular docking studies of chalcone analogues have identified specific amino acid residues involved in binding. For instance, in a study of chalcone analogues as Bcl-2 inhibitors, one compound was found to have the same six interacting amino acid residues as the positive control, while another shared a van der Waals bond with the Asp-62 residue unja.ac.id. The presence of hydrogen bonds is often considered important for the activity of a compound derpharmachemica.com.

Cellular and Subcellular Mechanistic Insights (In Vitro)

Modulation of Cell Signaling Pathways (e.g., NF-κB pathways)

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates numerous genes involved in inflammation, cell survival, proliferation, invasion, angiogenesis, and metastasis. nih.gov The NF-κB signaling pathway is a key target for anti-inflammatory and anticancer agents. There are broadly two pathways for NF-κB activation: the canonical and non-canonical pathways, both of which converge on the activation of the 'inhibitor of κB kinase' (IKK) complex babraham.ac.uk.

Certain chalcones have been shown to modulate NF-κB signaling. For instance, 4'-hydroxychalcone inhibits TNFα-induced NF-κB pathway activation in a dose-dependent manner by inhibiting proteasome activity. This leads to the inhibition of IκBα degradation and prevents the nuclear translocation of the p50/p65 NF-κB subunits, thereby inhibiting the expression of NF-κB target genes nih.gov. Other chalcone derivatives, such as 4-Hydroxylonchocarpin and DCDC, also significantly inhibit the degradation of IκBα and the nuclear translocation of NF-κB nih.gov.

Induction of Apoptosis (e.g., Caspase-3 activity, p53 protein expression)

Apoptosis, or programmed cell death, is a critical process for removing unwanted or damaged cells. The tumor suppressor protein p53 plays a central role in inducing apoptosis, often in response to cellular stress like DNA damage. One of the key mechanisms by which p53 induces apoptosis is through the transcriptional activation of pro-apoptotic proteins, leading to the activation of caspases, which are the executive enzymes of apoptosis nih.gov.

Caspase-3 is a key effector caspase that, once activated, cleaves numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. Studies have shown that certain compounds can induce apoptosis through a p53-mediated pathway that involves the activation of caspase-9, which in turn can activate caspase-3 nih.gov. For example, treatment of cancer cells with some agents has been shown to induce apoptosis by increasing the expression of p53, which then leads to the activation of caspase-3 researchgate.netresearchgate.net.

Cell Cycle Arrest (e.g., G2/M phase arrest)

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Cell cycle checkpoints are control mechanisms that ensure the fidelity of cell division. The G2/M checkpoint, in particular, prevents cells from entering mitosis with damaged DNA.

Several natural and synthetic compounds, including chalcone derivatives, have been shown to exert their anticancer effects by inducing cell cycle arrest, often at the G2/M phase frontiersin.orgmdpi.com. This arrest is typically associated with changes in the expression levels of key cell cycle regulatory proteins. For instance, the chalcone derivative 1C was found to induce G2/M phase cell cycle arrest in ovarian cancer cells nih.gov. This arrest is often linked to the modulation of proteins such as p53 and p21 researchgate.net. The CDK1/cyclin B complex is a key regulator of the G2/M checkpoint, and a decrease in its levels can lead to G2/M arrest frontiersin.org.

Effects of Various Compounds on Cell Cycle and Apoptosis
CompoundCell LineEffect on Cell CycleEffect on ApoptosisKey Protein ModulationsReference
Chalcone derivative 1CA2780 and A2780cis (Ovarian Cancer)G2/M phase arrestInduction of apoptosisNot specified nih.gov
GenisteinT24 (Bladder Cancer)G2/M phase arrestInduction of apoptosisDown-regulation of cyclin A and B1; Up-regulation of p21WAF1/CIP1 mdpi.com
CinobufaginA375 (Malignant Melanoma)G2/M phase arrestInduction of apoptosisDecreased CDK1 and cyclin B; Increased cleaved caspase-9 and -3 frontiersin.org
OridoninMCF-7 (Breast Cancer)Cell cycle arrestInduction of apoptosisUpregulation of p53 and p21; Caspase-9-dependent nih.gov

Inhibition of Tubulin Polymerization

Analogues of this compound are recognized as inhibitors of tubulin polymerization, a key mechanism for their cytotoxic and antimitotic effects. Chalcone derivatives interfere with microtubule dynamics, which are essential for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately inhibiting cell proliferation.

The primary site of action for many chalcone analogues is the colchicine binding site on the β-subunit of tubulin. By occupying this site, the compounds prevent the assembly of α- and β-tubulin dimers into microtubules. For instance, a compound identified as "chalcone 4" demonstrated a dose-dependent inhibition of microtubule polymerization in biochemical assays. Molecular docking studies of this chalcone predicted that it binds to the colchicine site, forming hydrogen bond interactions with the amino acid residues Leu255 and Cys241.

The specific substitutions on the chalcone's aromatic rings influence its activity. Studies comparing aminochalcones with their 3-nitro precursors have noted that the nitrochalcones were generally less active in inhibiting tubulin assembly than the corresponding aminochalcones.

Table 1: Effect of "Chalcone 4" on Tubulin Polymerization

CompoundConcentrationEffectControl
Chalcone 45 µMInhibition of polymerizationNocodazole (10 µM) used as positive control for depolymerization
Chalcone 425 µMStronger inhibition of polymerization

Effects on Gene and Protein Expression (e.g., MAO-B mRNA expression)

Certain chalcone analogues have been shown to modulate the expression of specific genes and proteins, such as monoamine oxidase B (MAO-B). MAO-B is an enzyme involved in the breakdown of amine neurotransmitters, and its inhibition is a target for treating neurodegenerative diseases.

In vitro studies using rat hepatoma (H4IIE) cells revealed that selected chalcone analogues could decrease the relative messenger RNA (mRNA) expression of the MAO-B enzyme. This effect indicates that these compounds can regulate MAO-B levels at the transcriptional level, leading to lower enzyme production. The inhibitory mechanism was found to be reversible and competitive. Investigations into the time course of this effect showed a significant decrease in MAO-B mRNA expression at specific time points, such as 30 minutes and 120 minutes, after treatment with certain chalcone compounds.

Neuroprotective Mechanisms (e.g., Reactive Oxygen Species Production Reduction, Mitochondrial Function Maintenance, Sirtuin 1 Activity)

Aminochalcone analogues have demonstrated significant neuroprotective effects in in vitro models of oxidative stress. These compounds protect neuronal cells from damage induced by agents like hydrogen peroxide (H₂O₂). The protective mechanisms are multifaceted and involve the mitigation of oxidative stress and the preservation of key cellular functions.

Key neuroprotective mechanisms include:

Reduction of Reactive Oxygen Species (ROS) Production: Aminochalcones effectively lower the levels of harmful ROS within neuronal cells, which are a primary cause of oxidative damage.

Maintenance of Mitochondrial Function: These compounds help maintain the mitochondrial membrane potential, which is crucial for mitochondrial function and the prevention of apoptosis (programmed cell death).

Enhancement of Sirtuin 1 (SIRT1) Activity: A critical mechanism underlying the neuroprotective effects of aminochalcones is their ability to modulate the activity of Sirtuin 1 (SIRT1), a protein that plays a key role in cellular longevity and stress resistance. In human neuroblastoma (SH-SY5Y) cells exposed to H₂O₂, SIRT1 activity was significantly decreased. However, pretreatment with aminochalcone analogues was able to restore SIRT1 activity to near-normal levels.

Table 2: Neuroprotective Effects of Aminochalcone Analogues in H₂O₂-Induced SH-SY5Y Cells

ParameterH₂O₂-Treated CellsAminochalcone Pretreated Cells
Cell ViabilityReducedRestored to 78.25–84.66%
SIRT1 Activity (% of Control)69.44 ± 3.40%Restored to 83.30–88.97%

Vasorelaxation Mechanisms (e.g., eNOS enzyme interaction)

The interaction of chalcone analogues with nitric oxide synthase (NOS) enzymes has been primarily associated with anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS). Several synthetic chalcone derivatives have been reported to potently inhibit NO production in macrophage cell lines by down-regulating the expression of the iNOS enzyme.

The mechanism of vasorelaxation, however, typically involves the activation of endothelial nitric oxide synthase (eNOS), which produces nitric oxide in vascular endothelial cells, leading to the relaxation of vascular smooth muscle. While the broader class of chalcones has been investigated for its effects on nitric oxide signaling, the specific mechanism of direct interaction with and activation of the eNOS enzyme by this compound analogues for vasorelaxation is not extensively documented in the reviewed literature. The primary reported activity of chalcones on nitric oxide pathways relates to the inhibition of iNOS expression.

Protein Interaction Studies (e.g., with Bovine Serum Albumin via Spectroscopic Techniques)

The interaction between chalcone analogues and serum albumins, such as Bovine Serum Albumin (BSA), has been investigated using various spectroscopic techniques to understand their binding characteristics, which are crucial for their pharmacokinetic profiles. These studies reveal how the compounds may be transported and distributed in the bloodstream.

Fluorescence spectroscopy is a key tool for these investigations, as it can monitor the quenching of the intrinsic fluorescence of BSA's tryptophan residues upon binding of a small molecule. Studies on chalcones interacting with BSA have shown a strong ability to quench this intrinsic fluorescence. This quenching is typically identified as a static process, which means a non-fluorescent ground-state complex is formed between the chalcone and the protein.

Thermodynamic parameters calculated from these studies provide further insight into the binding process. The negative Gibbs free energy change (ΔG) observed indicates that the binding of chalcones to BSA is a spontaneous process. The binding forces are often driven by hydrophobic interactions. Furthermore, spectroscopic analyses using UV-vis, circular dichroism (CD), and synchronous fluorescence have revealed that the interaction can induce conformational changes in the secondary structure of BSA. The binding site for nitroaniline isomers on BSA, which share structural motifs with this compound, has been suggested to be close to the sub-domain IIA, where the Trp 214 residue is located.

Table 3: Summary of Chalcone-BSA Interaction Studies

TechniqueFindingInterpretation
Fluorescence SpectroscopyStrong quenching of intrinsic BSA fluorescenceBinding of chalcone to BSA
Quenching AnalysisStatic quenching mechanismFormation of a ground-state complex between chalcone and BSA
Thermodynamic AnalysisNegative ΔG (Gibbs Free Energy)Spontaneous binding process
CD/UV-vis SpectroscopyChanges in BSA secondary structureConformational changes in the protein upon binding

Future Research Directions and Identification of Research Gaps for 4 Amino 4 Nitrochalcone

Development of Novel and Efficient Synthetic Routes for Specific Isomers and Derivatives

The primary and most established method for synthesizing chalcones, including 4'-Amino-4-nitrochalcone, is the Claisen-Schmidt condensation. asianpubs.orgrasayanjournal.co.inbiosynth.com This base-catalyzed reaction involves the condensation of an appropriately substituted acetophenone (B1666503) (like 4-aminoacetophenone) with a substituted benzaldehyde (B42025) (like 4-nitrobenzaldehyde) in a polar solvent such as ethanol (B145695). asianpubs.orgnih.gov While effective, this classical approach presents opportunities for innovation, particularly in enhancing efficiency, yield, and stereoselectivity, and in developing greener synthetic protocols.

Future research should pivot towards the development of novel catalytic systems that can offer milder reaction conditions and improved yields. Exploring microwave-assisted synthesis, solid-phase synthesis, or flow chemistry could lead to more rapid and scalable production of this compound and its derivatives. A significant research gap exists in the stereoselective synthesis of specific isomers. The biological activity of chalcones can be dependent on the cis or trans configuration of the enone linker; therefore, developing synthetic routes that can selectively produce one isomer over the other is of paramount importance.

Synthetic ApproachPotential AdvantagesResearch Focus
Microwave-Assisted Synthesis Reduced reaction times, improved yields, cleaner reactions.Optimization of solvent, temperature, and catalyst for this compound synthesis.
Green Catalysis Use of environmentally benign catalysts (e.g., solid acids, enzymes).Identification and development of recyclable and non-toxic catalysts.
Stereoselective Synthesis Control over the geometric isomerism (cis/trans) of the double bond.Design of chiral catalysts or auxiliaries to direct the stereochemical outcome.
Flow Chemistry Improved safety, scalability, and process control.Development of continuous flow reactors for the large-scale synthesis of derivatives.

Advanced Computational Modeling and Artificial Intelligence-Driven Drug Design for Optimized Analogues

AI/Computational TechniqueApplication in Drug DesignDesired Outcome
Generative Adversarial Networks (GANs) De novo design of novel chalcone (B49325) analogues.Generation of molecules with predicted high activity and novel chemical structures. nih.gov
Reinforcement Learning (RL) Optimization of molecular properties in a step-wise manner.Fine-tuning of analogues for multiple objectives (e.g., potency, selectivity).
Molecular Docking Predicting the binding orientation and affinity to a target protein.Identification of analogues with improved binding to specific biological targets.
QSAR Modeling Correlating chemical structure with biological activity.Predicting the activity of unsynthesized compounds to prioritize synthesis. peerj.com

Exploration of Undiscovered Mechanistic Pathways and Target Identification

While preliminary studies on similar chalcones suggest mechanisms involving the induction of membrane damage, oxidative stress, and mitochondrial dysfunction, the precise molecular targets and signaling pathways modulated by this compound remain largely uncharacterized. researchgate.net A deep understanding of its mechanism of action is crucial for its rational development as a therapeutic agent.

Design and Synthesis of this compound-Based Conjugates or Hybrid Molecules

Molecular hybridization, the strategy of covalently linking two or more pharmacophores into a single molecule, is a powerful approach to develop multifunctional drugs with potentially synergistic or additive effects. This strategy can also be used to improve the pharmacokinetic properties of a compound or to direct it to a specific cellular location.

Future research should explore the design and synthesis of hybrid molecules that incorporate the this compound scaffold. For instance, conjugating it with molecules that target specific cell surface receptors could enhance its selectivity for cancer cells. Hybridization with other known bioactive agents, such as purine (B94841) or pyrimidine (B1678525) analogues, could result in dual-target inhibitors that may be more effective and less prone to drug resistance. mdpi.com Research into 4-aminoquinoline-chalcone conjugates has already demonstrated the feasibility of this approach for related compounds. nih.gov A key research gap is the exploration of different linker chemistries to connect this compound to other molecular entities, as the nature of the linker can significantly impact the stability and activity of the resulting conjugate.

Conjugation PartnerRationalePotential Therapeutic Application
4-Aminoquinoline Combines the chalcone moiety with a known antimalarial pharmacophore. nih.govDevelopment of novel antiplasmodial agents.
Folic Acid Targets the folate receptor, which is overexpressed on many cancer cells.Targeted delivery to tumor tissues.
Purine/Pyrimidine Analogues Creates potential dual-target inhibitors of key cellular pathways. mdpi.comAnticancer agents with multiple mechanisms of action.
Peptides Can be used for specific targeting or to improve cell penetration.Broad applications depending on the peptide sequence.

Q & A

Q. What are the standard protocols for synthesizing 4'-Amino-4-nitrochalcone, and how can its purity be verified?

Methodological Answer: Synthesis typically involves Claisen-Schmidt condensation between 4-nitroacetophenone and 4-aminobenzaldehyde under basic conditions. Key parameters include:

  • Solvent selection : Ethanol or methanol for optimal solubility.
  • Catalyst : NaOH or KOH (10–20 mol%) at 50–70°C for 6–12 hours.
  • Workup : Acidification to precipitate the product, followed by recrystallization.
    Purity Verification :
  • 1H/13C-NMR : Confirm substituent positions using chemical shifts (e.g., nitro group at δ ~8.2 ppm in DMSO-d6; amino protons at δ ~5.5 ppm) .
  • FTIR-ATR : Detect characteristic peaks (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹, NH₂ bending at ~1600 cm⁻¹) .
  • Melting Point : Compare with literature values (if available) to assess crystallinity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks (Category 4 acute toxicity via inhalation) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Emergency Protocols : Immediate skin/eye rinsing with water and consultation with safety sheets (e.g., Key Organics Limited’s SDS) .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer:

  • In Vitro Screening : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 µM.
  • Antimicrobial Testing : Employ agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with 24–48-hour incubation.
  • Control Groups : Include untreated cells and solvent-only controls (e.g., DMSO ≤0.1% v/v).
  • Replication : Triplicate experiments to ensure statistical validity .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound across studies be resolved?

Methodological Answer:

  • Solvent Effects : Compare NMR shifts in DMSO-d6 vs. acetone-d6 (e.g., amino proton signals may broaden in polar aprotic solvents) .
  • Isomer Identification : Use 2D-NMR (e.g., NOESY) to distinguish between positional isomers (e.g., 2'-, 3'-, or 4'-substitution patterns) .
  • Cross-Validation : Correlate FTIR and mass spectrometry data to confirm functional groups and molecular weight .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

  • Derivatization : Synthesize analogs with modified substituents (e.g., halogenation at the nitro group, alkylation of the amino group).
  • Computational Modeling : Perform DFT calculations to map electron density and predict reactive sites.
  • Biological Assays : Compare IC₅₀ values across analogs to identify critical functional groups (e.g., nitro vs. amino group contributions to cytotoxicity) .

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?

Methodological Answer:

  • Pharmacokinetic Analysis : Measure bioavailability and metabolic stability (e.g., liver microsome assays) to explain reduced in vivo efficacy.
  • Dosage Optimization : Adjust dosing regimens based on half-life studies (e.g., q12h vs. q24h administration).
  • Toxicity Profiling : Conduct histopathological examinations to identify off-target effects .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing dose-response data in cytotoxicity studies?

Methodological Answer:

  • Nonlinear Regression : Fit data to a sigmoidal curve (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀.
  • Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .

Q. How can researchers ensure reproducibility when replicating synthesis protocols for this compound?

Methodological Answer:

  • Detailed Documentation : Specify reaction parameters (e.g., temperature ±1°C, stirring speed).
  • Batch Testing : Characterize multiple synthesis batches via HPLC (purity ≥95%) and compare spectral data .
  • Open Data : Share raw NMR/Fourier-transform infrared spectroscopy (FTIR) files in supplementary materials .

Tables for Key Analytical Data

Q. Table 1: Comparative NMR Shifts for this compound Derivatives

Derivative1H-NMR (δ, ppm)13C-NMR (δ, ppm)SolventSource
4'-Amino-4-nitro8.21 (d, NO₂), 6.89 (NH₂)147.2 (C-NO₂), 115.4 (C-NH₂)DMSO-d6
2'-Amino-4-nitro8.18 (d, NO₂), 6.75 (NH₂)146.8 (C-NO₂), 114.9 (C-NH₂)DMSO-d6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.